Benzyl 3,3-difluorocyclobutylcarbamate
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Overview
Description
Benzyl 3,3-difluorocyclobutylcarbamate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a benzyl group, a 3,3-difluorocyclobutyl ring, and a carbamate functional group. The molecular formula of this compound is C12H13F2NO2, and it has a molecular weight of 241.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluorocyclobutylcarbamate typically involves the reaction of benzyl carbamate with 3,3-difluorocyclobutanone in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzyl carbamate} + \text{3,3-difluorocyclobutanone} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of high-purity starting materials, controlled reaction conditions, and efficient purification methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-difluorocyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzyl group and the carbamate functional group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 3,3-difluorocyclobutylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluorocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorocyclobutyl ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the difluorocyclobutyl ring, making it less stable and reactive.
3,3-difluorocyclobutanone: Contains the difluorocyclobutyl ring but lacks the benzyl carbamate structure.
Cyclobutylcarbamate derivatives: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
Benzyl 3,3-difluorocyclobutylcarbamate is unique due to the combination of the benzyl group, difluorocyclobutyl ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFAWXMWHWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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